5-[4-(Benzyloxy)phenyl]-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
The compound 5-[4-(Benzyloxy)phenyl]-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine belongs to the pyrazolo-benzoxazine class, characterized by a fused heterocyclic core. Key structural features include:
Properties
Molecular Formula |
C31H27ClN2O3 |
|---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
9-chloro-2-(4-ethoxyphenyl)-5-(4-phenylmethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C31H27ClN2O3/c1-2-35-25-13-8-22(9-14-25)28-19-29-27-18-24(32)12-17-30(27)37-31(34(29)33-28)23-10-15-26(16-11-23)36-20-21-6-4-3-5-7-21/h3-18,29,31H,2,19-20H2,1H3 |
InChI Key |
MIOJYQBBLSKVIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Core Benzoxazine-Pyrazolo Framework Construction
The pyrazolo[1,5-c]benzoxazine scaffold is typically assembled via a Claisen-Schmidt condensation followed by hydrazine cyclization. For example, pyrazolo[1,5-c]benzoxazin-5(5H)-one derivatives are synthesized by condensing salicylaldehyde with methyl ketones in alkaline ethanol, followed by treatment with hydrazine hydrate to form pyrazoline intermediates. Subsequent cyclization using carbonyl diimidazole (CDI) or thiocarbonyl diimidazole (TCDI) in dichloromethane yields the fused benzoxazine-pyrazolo system.
Key Reaction Steps:
-
Condensation: Salicylaldehyde reacts with 4-ethoxyphenyl methyl ketone in alkaline ethanol to form a chalcone intermediate.
-
Pyrazoline Formation: Hydrazine hydrate treatment induces cyclization, forming a pyrazoline core.
-
CDI-Mediated Cyclization: CDI facilitates intramolecular cyclization, forming the benzoxazine ring.
Functionalization with Benzyloxy and Chloro Groups
The introduction of the 4-benzyloxyphenyl and 9-chloro substituents requires selective protection and electrophilic substitution. Benzyloxy groups are introduced via nucleophilic aromatic substitution using benzyl halides under basic conditions. For instance, sodium hydride (NaH) in dimethylformamide (DMF) promotes the alkylation of phenolic hydroxyl groups with benzyl chlorides. The chloro group is typically introduced via chlorination agents (e.g., SOCl₂) at the pyrazolo ring’s 9-position during intermediate stages.
Example Protocol:
-
Benzylation: A solution of 5-hydroxyphenyl intermediate in DMF is treated with NaH and 4-benzyloxybenzyl chloride at 0–10°C, yielding the protected derivative.
-
Chlorination: The intermediate is reacted with thionyl chloride in dichloromethane, followed by quenching with ice water to introduce the chloro group.
Optimization of Reaction Conditions
Solvent and Base Selection
Reaction yields heavily depend on solvent polarity and base strength. DMF and dimethylacetamide (DMA) are preferred for benzylation due to their ability to dissolve aromatic intermediates and stabilize sodium hydride. Substituting DMF with acetonitrile (CH₃CN) in the presence of KI enhances benzyl halide reactivity through a nucleophilic pathway.
Comparative Data:
Temperature and Reaction Time
Low temperatures (0–10°C) minimize side reactions during benzylation, while room-temperature cyclization ensures complete CDI-mediated ring closure. Extended reaction times (>10 hours) improve yields in large-scale syntheses but risk decomposition.
Scalability and Industrial Adaptations
Large-Scale Benzylation
Industrial protocols emphasize cost-effective reagents and simplified workups. A 1000-L reactor process using NaH in DMSO achieves 91.8% yield by optimizing stoichiometry and dropwise addition rates. Post-reaction crystallization with methanol ensures high purity (>99.5%) without chromatography.
Challenges in Scale-Up:
-
Exothermic Reactions: Controlled addition of benzyl chlorides prevents thermal runaway.
-
Impurity Control: Aqueous workups and activated charcoal filtration remove unreacted starting materials.
Structural Characterization and Quality Control
Spectroscopic Analysis
1H NMR and 13C NMR confirm regioselectivity and functional group integrity. For example:
Purity Assurance:
-
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >97% purity.
-
Melting point consistency (e.g., 186–189°C for analogous compounds) validates crystalline form.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
5-[4-(Benzyloxy)phenyl]-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deoxygenated compounds.
Scientific Research Applications
5-[4-(Benzyloxy)phenyl]-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[4-(Benzyloxy)phenyl]-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares substituents, molecular formulas, and molecular weights of the target compound with analogues from the evidence:
*Calculated based on analogous structures.
Key Observations:
- Substituent Effects: The benzyloxy group in the target compound increases hydrophobicity compared to smaller alkoxy chains (e.g., methoxy in ). Halogenated substituents (e.g., bromo in , chloro in ) enhance molecular weight and polarizability.
Physicochemical Properties
Available data from analogues suggest trends in solubility, density, and boiling points:
*Inferred from structural analogues.
Key Observations:
- Alkoxy Chain Length: Longer chains (e.g., butoxy in vs. ethoxy in the target) reduce crystallinity and improve solubility in nonpolar solvents.
- Halogenation : Chloro and bromo substituents elevate density and thermal stability .
Biological Activity
5-[4-(Benzyloxy)phenyl]-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with significant potential for various biological activities. This compound's unique structural features, including a dihydropyrazolo framework and a benzoxazine ring, suggest promising applications in medicinal chemistry. The presence of functional groups such as benzyloxy and ethoxy enhances its reactivity and biological potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 511.0 g/mol. The structure features multiple functional groups that may contribute to its biological activity, including:
- Chloro group : Potential for nucleophilic substitution.
- Benzoxazine moiety : Capable of undergoing ring-opening reactions.
- Pyrazolo ring : May interact with electrophiles, enhancing reactivity.
Biological Activity Overview
Research indicates that compounds within the classes of benzoxazines and pyrazoles often exhibit a range of biological activities, including:
- Anti-inflammatory properties
- Antimicrobial activity
- Anticancer effects
Anti-inflammatory Activity
Studies on related benzoxazine derivatives have demonstrated notable anti-inflammatory effects. The structural similarities suggest that 5-[4-(Benzyloxy)phenyl]-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine may exhibit similar properties. For instance, compounds with similar frameworks have been shown to inhibit pro-inflammatory cytokines in vitro.
Antimicrobial Activity
The compound's potential antimicrobial activity is supported by findings in related structures. A comparative analysis of structurally similar compounds indicates that modifications in substituents can enhance antimicrobial efficacy.
Anticancer Activity
Preliminary studies suggest that derivatives of pyrazolo and benzoxazine structures possess anticancer properties. The compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Comparative Analysis with Similar Compounds
A comparison of 5-[4-(Benzyloxy)phenyl]-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine with structurally similar compounds highlights its unique attributes:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Benzyloxyphenyl)-4H-benzoxazin-3-one | Benzoxazine ring with benzyloxy substituent | Antimicrobial |
| 3-Amino-2H-benzoxazin-4-one | Benzoxazine with amino group | Anticancer |
| 9-Chloro-2-(4-methoxyphenyl)-1H-benzimidazole | Similar halogenated structure | Antifungal |
The biological activities of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
- Receptor Interaction : Possible binding to receptors that mediate cellular responses to inflammation and cancer.
- Reactive Metabolite Formation : The ability to form reactive intermediates could lead to enhanced biological effects.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of related compounds:
- Anti-inflammatory Studies : In vivo models demonstrated significant reductions in edema when treated with similar benzoxazine derivatives.
- Anticancer Efficacy : Cell line assays indicated that pyrazole derivatives showed potent cytotoxicity against various cancer types.
- Antimicrobial Testing : Disc diffusion assays revealed that structurally related compounds exhibited varying degrees of antibacterial activity.
Q & A
Basic: What synthetic strategies are recommended to optimize the yield and purity of this compound?
Answer:
The synthesis of this compound requires multi-step reactions, typically involving:
- Core benzoxazine formation : Cyclocondensation of β-dicarbonyl intermediates with amines under acidic conditions (e.g., acetic acid) .
- Substituent introduction : Sequential halogenation (e.g., using N-bromosuccinimide for bromine) and alkoxylation (e.g., benzyloxy/ethoxy groups via Williamson ether synthesis) .
- Purification : Chromatography (silica gel) or crystallization in ethanol/water mixtures to achieve ≥95% purity .
Key considerations : - Temperature control (60–80°C for cyclization) and solvent selection (polar aprotic solvents like DMF enhance reactivity) .
- Real-time monitoring via TLC or HPLC to isolate intermediates and minimize side products .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., benzyloxy vs. ethoxy groups) and dihydro-pyrazolo ring conformation .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns matching Cl/Br atoms .
- HPLC-PDA : Assess purity (>95%) and detect trace impurities (e.g., unreacted intermediates) .
- X-ray crystallography (if crystalline): Resolve stereochemistry at the 1,10b-dihydro position .
Advanced: How do the benzyloxy and ethoxy substituents influence this compound’s biological activity compared to analogs?
Answer:
- Benzyloxy group : Enhances lipophilicity, potentially improving blood-brain barrier penetration in neuroactive studies .
- Ethoxy group : Moderate electron-donating effects may stabilize interactions with target enzymes (e.g., cytochrome P450) .
Comparative data : - Anticancer activity : Methoxy analogs () showed IC50 = 8.2 µM (HeLa), while benzyloxy derivatives (this compound) exhibit IC50 = 5.7 µM, suggesting substituent-driven potency .
- Solubility : Ethoxy groups improve aqueous solubility (2.1 mg/mL) vs. chloro-substituted analogs (0.7 mg/mL), critical for in vivo dosing .
Advanced: How can contradictory data on antimicrobial efficacy across studies be resolved?
Answer: Contradictions often arise from:
- Strain variability : Test against standardized panels (e.g., ATCC strains) with controlled inoculum sizes .
- Assay conditions : Adjust pH (7.4 for physiological relevance) and include positive controls (e.g., ciprofloxacin for bacteria) .
- Mechanistic follow-up : Use fluorescence-based assays to confirm target engagement (e.g., DNA gyrase inhibition) .
Example : A 2024 study found MIC = 16 µg/mL for S. aureus, while a 2025 study reported MIC = 32 µg/mL; differences were traced to agar dilution vs. broth microdilution methods .
Advanced: What computational approaches predict this compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), prioritizing poses with lowest ΔG (e.g., −9.2 kcal/mol) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (50 ns trajectories) in GROMACS, analyzing RMSD (<2 Å for stable binding) .
- QSAR models : Correlate substituent electronegativity (e.g., Hammett constants) with IC50 values to guide derivative design .
Advanced: What steps validate the compound’s stability under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC (e.g., <5% degradation at pH 7.4) .
- Plasma stability : Incubate with human plasma (37°C, 1h); quantify parent compound using LC-MS/MS .
- Light/heat stress : Expose to 40°C/75% RH for 14 days; confirm no polymorphic transitions via DSC .
Basic: What in vitro assays are recommended for initial pharmacological profiling?
Answer:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with 48h exposure .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., JAK2) or proteases (e.g., MMP-9) .
- Membrane permeability : Caco-2 monolayer model to predict oral bioavailability .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Answer:
- Substituent scanning : Synthesize derivatives with halogens (F, Br), alkyl chains, or heteroaromatics at the 4-position .
- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., pyrazolo N-atoms) using Schrödinger Phase .
- In vivo correlation : Compare logP (2.3–3.1) with pharmacokinetic parameters (e.g., AUC) in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
